Computed logP Differentiates Hydrophobicity from N-Isopropyl-1,3-propanediamine
The target compound exhibits a computed logP of 0.23 (Fluorochem datasheet) , while the monosubstituted analogue N-isopropyl-1,3-propanediamine (CAS 3360-16-5) has an XLogP3-AA of 0 (PubChem) [1]. The +0.23 log-unit shift indicates a modest but measurable increase in lipophilicity imparted by the 2-methoxyethyl group. This difference, although small, can alter partitioning in biphasic systems and passive membrane permeability in biological assays.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 0.23 |
| Comparator Or Baseline | N-Isopropyl-1,3-propanediamine (CAS 3360-16-5): XLogP3-AA = 0 |
| Quantified Difference | ΔlogP = +0.23 (target more lipophilic) |
| Conditions | Computed values; Fluorochem logP method unknown; PubChem XLogP3-AA v3.0 |
Why This Matters
A 0.23 log-unit increase in logP can correspond to a ~1.7-fold increase in octanol-water partition coefficient, directly impacting extraction efficiency and bioavailability model predictions.
- [1] PubChem Compound Summary for CID 76888, N-Isopropylpropane-1,3-diamine. https://pubchem.ncbi.nlm.nih.gov/compound/3360-16-5 (accessed 2026-05-10). View Source
